Sarizotan ((R)(−)−2−[5−(4−fluorophenyl)−3−pyridylmethylaminomethyl]−chromane hydrochloride) is a synthetic compound belonging to the aminomethyl chromane chemical group. [] It is primarily characterized by its high affinity for various neurotransmitter receptors, acting as a full agonist for the 5-HT1A receptor and an antagonist for the dopamine D2 receptor, with a higher affinity for the D4 subtype. [, , ] Sarizotan has been extensively studied in animal models and clinical trials for its potential therapeutic applications in neurological and psychiatric disorders.
Sarizotan is classified as a benzopyran derivative, specifically a chroman compound. Its chemical structure is characterized by the presence of both a pyridine and a chroman ring, which contributes to its biological activity. The compound is synthesized from various precursors, including chroman derivatives, through several chemical reactions.
The synthesis of Sarizotan involves multiple steps, starting from chroman derivatives. Key synthetic routes include:
The synthesis has been optimized to improve yields and reduce by-products, although some methods have shown modest yields due to reaction conditions .
Sarizotan's molecular formula is , with a molecular weight of approximately 284.35 g/mol. The compound features a chroman core linked to a pyridine ring, which is essential for its receptor interactions. The structural representation can be summarized as follows:
The presence of functional groups such as amino and hydroxyl groups facilitates its interaction with biological targets .
Sarizotan undergoes several types of chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution . The major products from these reactions may exhibit different pharmacological properties.
Sarizotan's mechanism of action primarily involves its interaction with serotonin 5-HT1A and dopamine D2 receptors:
This dual mechanism allows Sarizotan to influence various neurological processes, making it a candidate for treating dyskinesia.
Sarizotan exhibits several notable physical and chemical properties:
These properties are crucial for formulating Sarizotan into pharmaceutical preparations .
Sarizotan has been explored for various scientific applications, primarily in pharmacology:
Sarizotan is a small molecule drug pharmacologically classified as a serotonin 5-HT1A receptor agonist and dopamine D2-like receptor partial agonist/antagonist [4] [9]. Initially developed by Merck KGaA (designated EMD-128,130), it was investigated for treating levodopa-induced dyskinesia in Parkinson’s disease (PD) due to its ability to modulate dopaminergic and serotonergic pathways implicated in motor complications [2] [4]. Early preclinical studies demonstrated potent binding affinities, with IC50 values of 0.1 nM for human 5-HT1A receptors and 17 nM for human D2 receptors [7] [9]. Despite promising Phase II results showing antidyskinesia efficacy in PD models [3] [4], Phase III trials (PADDY I and II) failed to demonstrate statistically significant improvements over placebo, leading to Merck’s discontinuation of its PD program in 2006 [2] [4].
In 2015, sarizotan received orphan drug designation in the US and EU for Rett syndrome, based on compelling preclinical evidence of respiratory benefit [5]. Newron Pharmaceuticals subsequently sponsored the STARS Phase II/III trial (2016–2020) evaluating sarizotan for respiratory symptoms in Rett syndrome [5] [10]. This trial also failed its primary endpoint (reduction in awake apnea episodes), prompting discontinuation of development [5] [10].
Table 1: Key Developmental Milestones for Sarizotan
Year | Development Phase | Indication | Outcome | Sponsor |
---|---|---|---|---|
2001–2006 | Phase II/III | Parkinson’s dyskinesia | Positive preclinical efficacy; failed Phase III trials [2] | Merck KGaA |
2015 | Regulatory Designation | Rett syndrome | Orphan Drug Status (US/EU) [5] | Newron Pharmaceuticals |
2016–2020 | Phase II/III (STARS) | Rett syndrome | Failed primary efficacy endpoint [5] [10] | Newron Pharmaceuticals |
Sarizotan’s chemical structure is defined as 1-[(2R)-3,4-dihydro-2H-chromen-2-yl]-N-([5-(4-fluorophenyl)pyridin-3-yl]methyl)methanamine (Molecular Formula: C22H21FN2O; Molecular Weight: 348.42 g/mol) [4] [7]. The compound features a chroman ring linked to a fluorophenylpyridinylmethylamine group via a methanamine bridge, with a stereospecific (R)-configuration at the chroman 2-position critical for receptor binding [7] [9]. As a hydrochloride salt (CAS: 195068-07-6), it exhibits enhanced stability and solubility in dimethyl sulfoxide (DMSO) [9].
Sarizotan’s functional versatility arises from its interaction with multiple monoamine receptors:
Table 2: Receptor Binding Profile of Sarizotan
Receptor Type | Species | Affinity (IC50/EC50, nM) | Functional Activity |
---|---|---|---|
5-HT1A | Human | 0.1 [7] | Full agonist |
D2 | Human | 17 [7] | Partial agonist/antagonist |
D3 | Human | 6.8 [7] | Full agonist |
D4.2 | Human | 2.4 [7] | Full agonist |
Dyskinesia in Parkinson’s Disease
Sarizotan demonstrated significant antidyskinesia effects in preclinical PD models. In 6-hydroxydopamine (6-OHDA)-lesioned rats, it reduced abnormal involuntary movements (AIMs) by >50% at doses of 10 ng–1 μg (local administration) without compromising levodopa’s antiparkinsonian benefits [3] [7]. Nonhuman primate studies further confirmed its ability to suppress choreiform dyskinesias [3] [4]. Mechanistically, these effects are attributed to dual modulation of serotonin-mediated excitation in corticostriatal pathways (via 5-HT1A) and dopaminergic neurotransmission (via D2 partial agonism) [3] [9]. Despite preclinical promise, clinical outcomes were negative, highlighting translational challenges [2] [4].
Respiratory Dysfunction in Rett Syndrome
Preclinical studies in Mecp2-deficient mouse models (Bird, Jaenisch, R168X strains) revealed sarizotan’s profound rescue of respiratory abnormalities. Acute administration reduced apnea incidence by 75–85% and normalized breathing irregularity by enhancing 5-HT1A-mediated inhibition of hyperexcitable expiratory neurons in the Kölliker-Fuse nucleus [1] [8]. Chronic treatment (7–14 days) sustained these effects, with apnea frequency dropping to 25–33% of pretreatment levels [1]. These findings positioned sarizotan as a leading candidate for Rett-related respiratory symptoms, though clinical trials failed to replicate benefits in humans [5] [10].
Antidepressant and Neurogenic Potential
In 6-OHDA-lesioned rats, sarizotan (2.5 mg/kg) exhibited antidepressant-like properties, reducing immobility in the modified forced swim test—a behavioral response shared with established antidepressants [3]. Histologically, it stimulated cell proliferation in neurogenic niches (subgranular zone of the dentate gyrus and subventricular zone), evidenced by increased bromodeoxyuridine (BrdU) incorporation and doublecortin expression [3]. These effects suggest potential neurorestorative mechanisms mediated through 5-HT1A-dependent pathways, though clinical validation remains lacking.
Table 3: Key Therapeutic Effects of Sarizotan in Disease Models
Disorder | Model | Key Effects | Proposed Mechanism |
---|---|---|---|
Parkinson’s dyskinesia | 6-OHDA-lesioned rats | ↓ Abnormal Involuntary Movements (AIMs) by >50% [3] [7] | 5-HT1A agonism; D2 partial agonism |
Rett syndrome | Mecp2-null mice | ↓ Apnea by 75–85%; normalized breathing pattern [1] [8] | 5-HT1A-mediated inhibition of brainstem neurons |
Depression comorbidity | Parkinsonian rats | ↓ Immobility in forced swim test; ↑ hippocampal neurogenesis [3] | 5-HT1A-dependent cell proliferation |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7